3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a pyrrolidin-3-yloxy group The pyrrolidin-3-yloxy group is further substituted with a sulfonyl group attached to a trifluoromethylphenyl ring
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds .
Mode of Action
The compound’s structure suggests it might interact with its targets through the pyrrolidine ring . The trifluoromethyl group could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyrrolidine ring could potentially influence these properties .
Result of Action
Compounds containing a pyrrolidine ring have been found to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Trifluoromethylphenyl Group:
Formation of the Pyridine Ring: The pyridine ring is typically formed through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the pyridine ring with the pyrrolidin-3-yloxy group, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may yield various substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfonyl and trifluoromethyl groups.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
The uniqueness of 3-Chloro-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties. The presence of the pyridine ring, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for medicinal chemistry and biological research.
Properties
IUPAC Name |
3-chloro-4-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c17-14-9-21-6-4-15(14)25-12-5-7-22(10-12)26(23,24)13-3-1-2-11(8-13)16(18,19)20/h1-4,6,8-9,12H,5,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYKRVYQIADCRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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